molecular formula C16H14ClNO4S2 B2661784 5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide CAS No. 2097912-54-2

5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide

Cat. No.: B2661784
CAS No.: 2097912-54-2
M. Wt: 383.86
InChI Key: AQVAKOFZFKIOTG-UHFFFAOYSA-N
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Description

5-Chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene backbone substituted with a chlorine atom at position 4. The N-linked side chain comprises a 2-hydroxyethyl group attached to a para-substituted phenyl ring bearing a furan-2-yl moiety.

Properties

IUPAC Name

5-chloro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S2/c17-15-7-8-16(23-15)24(20,21)18-10-13(19)11-3-5-12(6-4-11)14-2-1-9-22-14/h1-9,13,18-19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVAKOFZFKIOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the sulfonamide group can lead to the formation of amine derivatives .

Comparison with Similar Compounds

Structural Analog 1: 5-Chloro-N-[4-(Thiazolo[5,4-b]Pyridin-2-yl)Phenyl]Thiophene-2-Sulfonamide (CAS: 863594-51-8)

  • Structural Differences : Replaces the furan-phenyl-hydroxyethyl group with a thiazolo[5,4-b]pyridine-substituted phenyl ring.
  • Key Properties: Molecular Formula: C₁₆H₁₀ClN₃O₂S₂ (estimated).
  • Reduced solubility due to the absence of the hydrophilic hydroxyethyl group.

Structural Analog 2: 5-Chloro-N-[4-(Phenylsulfamoyl)Phenyl]Thiophene-2-Sulfonamide (Compound ID: Y205-5596)

  • Structural Differences : Substitutes the furan-phenyl-hydroxyethyl side chain with a phenylsulfamoyl group.
  • Key Properties: Molecular Formula: C₁₇H₁₄ClN₂O₄S₂ (reported) .
  • Lower hydrophilicity compared to the hydroxyethyl-containing target compound.

Structural Analog 3: 5-Chloro-N-[2-(4-Sulfamoylphenyl)Ethyl]Thiophene-2-Sulfonamide (CAS: 744262-76-8)

  • Structural Differences : Features an ethyl linker and sulfamoylphenyl group instead of the hydroxyethyl-furan-phenyl system.
  • Key Properties: Molecular Formula: C₁₃H₁₄ClN₂O₄S₂ (reported) . Bioactivity: Limited data, but sulfamoyl groups may confer anti-microbial or diuretic properties.
  • Absence of the hydroxy group reduces solubility, which may limit bioavailability.

Structure-Activity Relationship (SAR) Insights

Hydroxyethyl Group : The presence of a hydroxyethyl group in the target compound enhances hydrophilicity and solubility compared to analogs with ethyl or aryl linkers .

Furan vs. Thiazolo-Pyridine : The furan system in the target compound offers moderate electron-rich aromaticity, while thiazolo-pyridine in Analog 1 provides stronger π-π interactions but lower solubility .

Sulfamoyl vs. Hydroxyethyl : Sulfamoyl groups (Analog 2) improve hydrogen-bonding capacity, whereas hydroxyethyl groups balance solubility and target engagement.

Q & A

Q. What are the recommended synthetic routes and critical optimization parameters for 5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide?

The synthesis typically involves multi-step reactions, starting with the coupling of thiophene-2-sulfonamide derivatives with substituted phenyl intermediates. Key steps include:

  • Sulfonylation : Introducing the sulfonamide group via reaction with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions .
  • Hydroxyethylation : Using 2-[4-(furan-2-yl)phenyl]ethylene oxide in the presence of a base (e.g., NaH) to attach the hydroxyethyl group .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity . Optimization focuses on reaction time (24–48 hr), temperature (room temperature for sensitive steps), and stoichiometric ratios (1:1.2 for sulfonylation) .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the hydroxyethyl, furan, and thiophene moieties. For example, the hydroxyethyl proton appears as a triplet at δ 3.8–4.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (ESI+) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 438.05) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) .

Q. What preliminary biological screening assays are appropriate to evaluate its bioactivity?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Enzyme Inhibition : Fluorescence-based assays targeting sulfonamide-sensitive enzymes like carbonic anhydrase .

Advanced Research Questions

Q. How do structural modifications, such as varying substituents on the phenyl or thiophene rings, influence the compound's biological activity?

  • Electron-Withdrawing Groups (e.g., -Cl, -F) : Enhance binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase) by increasing electrophilicity .
  • Hydrophilic Groups (e.g., -OH, -NH2_2) : Improve solubility but may reduce membrane permeability, as seen in analogs with 4-aminophenyl substituents .
  • Thiophene vs. Furan Rings : Thiophene derivatives exhibit higher metabolic stability compared to furan-containing analogs due to reduced oxidative degradation .

Q. What experimental strategies can resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Pharmacokinetic Profiling : Assess bioavailability via plasma concentration-time curves (e.g., Cmax_{max}, AUC) in rodent models to identify absorption limitations .
  • Metabolite Identification : LC-MS/MS to detect inactive or toxic metabolites that explain reduced in vivo efficacy .
  • Dose Optimization : Adjust dosing frequency based on half-life (t1/2_{1/2}) measurements to maintain therapeutic concentrations .

Q. What methodologies are employed to study the compound's interactions with specific biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD_D) to targets like carbonic anhydrase IX, with reported KD_D values in the nM range .
  • Molecular Docking : AutoDock Vina simulations predict binding modes, highlighting hydrogen bonds between the sulfonamide group and Thr199^{199} in the enzyme active site .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .

Q. How can researchers design experiments to elucidate the compound's metabolic stability and potential toxicity?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation sites (e.g., hydroxylation of the furan ring) .
  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
  • hERG Assay : Patch-clamp studies to assess cardiac toxicity risks via potassium channel inhibition .

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